molecular formula C7H14N2O B035558 rac-(1R,2R)-2-Aminocyclohexanecarboxamide CAS No. 110901-40-1

rac-(1R,2R)-2-Aminocyclohexanecarboxamide

Cat. No. B035558
CAS RN: 110901-40-1
M. Wt: 142.2 g/mol
InChI Key: DXNKJRKPVQVDJW-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R)-2-Aminocyclohexanecarboxamide (R-ACCA) is a chiral compound that has been widely used in scientific research due to its unique properties. It is a cyclic amino acid that can exist in two enantiomeric forms, R and S, with R-ACCA being the biologically active form. R-ACCA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.

Mechanism of Action

Rac-(1R,2R)-2-Aminocyclohexanecarboxamide acts as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral compounds. It has been shown to selectively bind to certain proteins and enzymes, altering their activity and function. rac-(1R,2R)-2-Aminocyclohexanecarboxamide has also been shown to interact with the central nervous system, affecting neurotransmitter release and uptake.
Biochemical and Physiological Effects
rac-(1R,2R)-2-Aminocyclohexanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. rac-(1R,2R)-2-Aminocyclohexanecarboxamide has also been shown to affect the activity of neurotransmitters, including dopamine and norepinephrine. In addition, rac-(1R,2R)-2-Aminocyclohexanecarboxamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-Aminocyclohexanecarboxamide has several advantages as a research tool, including its ability to selectively bind to proteins and enzymes, its chiral nature, and its wide range of biochemical and physiological effects. However, there are also limitations to its use in lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for the use of rac-(1R,2R)-2-Aminocyclohexanecarboxamide in scientific research. These include the development of new drugs and therapeutic agents, the study of protein-ligand interactions, and the synthesis of complex natural products and pharmaceuticals. In addition, further research is needed to fully understand the biochemical and physiological effects of rac-(1R,2R)-2-Aminocyclohexanecarboxamide and its potential applications in various research fields.

Synthesis Methods

Rac-(1R,2R)-2-Aminocyclohexanecarboxamide can be synthesized through several methods, including enzymatic resolution, asymmetric synthesis, and chiral pool synthesis. The most commonly used method is enzymatic resolution, which involves the use of enzymes to selectively separate the R and S enantiomers. Asymmetric synthesis involves the use of chiral reagents to selectively form the R enantiomer. Chiral pool synthesis involves the use of a chiral starting material to synthesize the desired enantiomer.

Scientific Research Applications

Rac-(1R,2R)-2-Aminocyclohexanecarboxamide has been used in a variety of scientific research applications, including drug discovery, protein engineering, and asymmetric synthesis. It has been shown to be effective in the development of new drugs, as well as in the study of protein-ligand interactions. rac-(1R,2R)-2-Aminocyclohexanecarboxamide has also been used as a chiral building block in the synthesis of complex natural products and pharmaceuticals.

properties

IUPAC Name

(1R,2R)-2-aminocyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNKJRKPVQVDJW-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-aminocyclohexane-1-carboxamide

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